6-Methoxyindoline
Overview
Description
Synthesis Analysis
The synthesis of 5-, 6-, and 7-methoxyindoline from indoline, and their dehydrogenation to the corresponding methoxyindoles, has been described .Molecular Structure Analysis
The molecular formula of 6-Methoxyindoline is C9H11NO . The InChI code is 1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3 .Physical And Chemical Properties Analysis
6-Methoxyindoline is a solid at room temperature . Its molecular weight is 149.19 g/mol .Scientific Research Applications
Photophysical Properties
6-Methoxyquinoline, a derivative of 6-methoxyindoline, exhibits significant photophysical properties. These properties have been studied in various solvents, revealing insights into the dynamics of photoinduced tautomerization and excited-state proton transfers. This research enhances our understanding of the behavior of 6-methoxyquinoline in different environments, relevant in fields like photochemistry and photophysics (Poizat et al., 2004).
Neurogenic Potential
Research into 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (a compound structurally related to 6-methoxyindoline) highlights its potential in stimulating early neurogenesis and neuronal maturation in vitro. This compound's effects are mediated through serotonergic and melatonergic stimulation, suggesting its application in neuroscientific research and potential therapeutic uses (de la Fuente Revenga et al., 2015).
Fluorescence Labeling and Analysis
6-Methoxy-4-quinolone, another oxidation product of 5-methoxyindole-3-acetic acid (related to 6-methoxyindoline), serves as a novel fluorophore. It demonstrates strong fluorescence in aqueous media, stable against light and heat, making it valuable for biomedical analysis. This compound's fluorescence intensity is unaffected by pH changes, providing a robust tool for various analytical applications (Hirano et al., 2004).
Melatonin Receptor Research
Research into melatonin analogues derived from 6H-isoindolo[2,1-a]indoles, closely related to 6-methoxyindoline, provides insights into the binding site nature of the melatonin receptor. These analogues offer valuable information on the receptor's affinity and potency, contributing to our understanding of melatonin's physiological and pharmacological roles (Faust et al., 2000).
Tubulin Polymerization Inhibition
A study on methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, closely related to 6-methoxyindoline, indicates its role as a tubulin inhibitor. This compound's antiproliferative activity against human cancer cells, as suggested by its effects on tubulin polymerization, opens avenues for cancer research and potential therapeutic applications (Minegishi et al., 2015).
Chloride Ion Sensing in Aqueous Media
6-Methoxyquinoline has been investigated for its potential as a sensor for detecting chloride ions in aqueous solutions. Its fluorescence quenching properties make it a promising candidate for environmental and analytical applications, particularly in water quality monitoring (Mehata & Tripathi, 2002).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFGHNMPMAXWQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423808 | |
Record name | 6-Methoxyindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyindoline | |
CAS RN |
7556-47-0 | |
Record name | 6-Methoxyindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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